molecular formula C13H9BrN2S B2393607 3-(4-bromophenyl)-1H-benzimidazole-2-thione CAS No. 503180-94-7

3-(4-bromophenyl)-1H-benzimidazole-2-thione

Cat. No. B2393607
CAS RN: 503180-94-7
M. Wt: 305.19
InChI Key: NBOPBHCDYIZYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-1H-benzimidazole-2-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has unique properties that make it suitable for use in different laboratory experiments. In

Scientific Research Applications

3-(4-bromophenyl)-1H-benzimidazole-2-thione has various scientific research applications. It has been used in the synthesis of various benzimidazole derivatives, which have potential applications in the pharmaceutical industry. This compound has also been used in the development of new materials for use in optoelectronics and organic light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1H-benzimidazole-2-thione is not well understood. However, it has been reported to exhibit antitumor and antimicrobial activities. It is believed that this compound acts by inhibiting the growth of cancer cells and microorganisms.
Biochemical and Physiological Effects
3-(4-bromophenyl)-1H-benzimidazole-2-thione has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of microorganisms. This compound has also been reported to have anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-bromophenyl)-1H-benzimidazole-2-thione in lab experiments is that it is easy to synthesize. This compound is also stable and can be stored for long periods without degradation. However, one of the limitations of using this compound is that its mechanism of action is not well understood. This makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the use of 3-(4-bromophenyl)-1H-benzimidazole-2-thione. One of the areas of interest is the development of new benzimidazole derivatives with improved pharmacological properties. This compound can also be used in the development of new materials for use in optoelectronics and organic light-emitting diodes. Additionally, further research is needed to understand the mechanism of action of this compound and optimize its use in various applications.
In conclusion, 3-(4-bromophenyl)-1H-benzimidazole-2-thione is a chemical compound with potential applications in various fields. Its unique properties make it suitable for use in different laboratory experiments. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-1H-benzimidazole-2-thione involves the reaction between 4-bromoaniline and o-phenylenediamine in the presence of carbon disulfide and potassium hydroxide. The reaction produces 3-(4-bromophenyl)-1H-benzimidazole-2-thione as a yellow solid.

properties

IUPAC Name

3-(4-bromophenyl)-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2S/c14-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)15-13(16)17/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOPBHCDYIZYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-1H-benzimidazole-2-thione

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